The synthesis of chevalone E has been achieved through various methods, primarily focusing on biocatalytic approaches. A notable method involves the heterologous expression of a cryptic gene cluster from Aspergillus versicolor, which facilitates the production of this compound in engineered strains .
Recent studies have utilized enzymatic pathways to derive chevalone E and its analogues. For example, researchers employed a single dehydrogenase to produce eight different analogues from chevalone E, showcasing the versatility of biocatalysis in modifying meroterpenoids .
Key steps in the synthesis typically include:
Chevalone E has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating it contains seven oxygen atoms along with a substantial carbon backbone .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating its structure. For instance, NMR data reveal 28 carbon resonances, including various types of carbon environments such as methyls, methylenes, methines, and quaternary carbons .
Chevalone E participates in various chemical reactions that enhance its biological activity. For instance, it has been shown to synergistically enhance the efficacy of antibiotics like oxacillin against resistant bacterial strains .
The compound can undergo oxidation reactions, leading to the formation of several derivatives that may exhibit altered biological properties. These reactions are facilitated by enzymatic pathways involving specific dehydrogenases that modify the hydroxyl groups present in the structure .
The mechanism of action for chevalone E involves its interaction with biological targets at the cellular level. Research indicates that it can inhibit cancer cell viability when used in conjunction with chemotherapeutic agents like doxorubicin. This synergistic effect suggests that chevalone E may enhance drug uptake or modulate cellular pathways involved in drug resistance .
Studies on its mechanism often focus on:
Chevalone E exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as NMR provide detailed insights into its chemical behavior, revealing interactions with other molecules .
Chevalone E has several promising applications in scientific research:
Chevalone E was first isolated from the endophytic fungus Aspergillus versicolor strain 0312 during a targeted genome-mining initiative focused on polyketide-diterpenoid hybrids [5]. Initial genomic analyses identified a cryptic biosynthetic gene cluster (designated the "cle cluster") in Aspergillus versicolor, which was subsequently heterologously expressed in Aspergillus oryzae to confirm Chevalone E production [5]. This approach circumvented the challenge of silent gene clusters—genomic segments encoding biosynthetic pathways that remain transcriptionally inactive under standard laboratory conditions.
Key research milestones include the structural elucidation of Chevalone E through NMR spectroscopy and X-ray crystallography, revealing its unique 5/6/6/6 tetracyclic ring system with a hemiacetal bridge [1] [5]. The compound’s discovery timeline aligns with broader advances in fungal genomics:
Table 1: Key Research Advances in Chevalone E Characterization
| Year | Advance | Significance |
|---|---|---|
| 2018 | Heterologous expression of the "cle" cluster in Aspergillus oryzae | Confirmed Chevalone E production and identified core biosynthetic enzymes [5] |
| 2022 | Dehydrogenase-mediated derivatization | Generated eight structural analogues with modified bioactivities [1] |
| 2023 | Comparative genomics of Aspergillus biosynthetic gene clusters | Revealed evolutionary relationship to sartorypyrone clusters [4] |
Chevalone E is predominantly associated with Aspergillus versicolor, a filamentous fungus occupying diverse ecological niches. This species thrives in marine environments (e.g., coral reefs, sponges), plant tissues, and soil ecosystems, where it engages in symbiotic or saprophytic relationships [2] [9]. Marine-derived Aspergillus versicolor strains—particularly those isolated from coral and sponge hosts—demonstrate enhanced chemical diversity in their secondary metabolomes, likely due to environmental stressors and host-microbe interactions [9] [10].
Ecophysiological studies indicate that Aspergillus versicolor employs meroterpenoids like Chevalone E for chemical defense and niche competition. For example:
Taxonomically, Aspergillus versicolor belongs to the section Versicolores, which is genomically distinct from major pathogenic clades (e.g., Fumigati). Comparative genomic analyses reveal that Aspergillus versicolor strains harbor 40–50 biosynthetic gene clusters per genome, with 15% dedicated to terpenoid or meroterpenoid synthesis [6]. Notably, the Chevalone E cluster ("cle") shares homology with clusters in Aspergillus similanensis KUFA 0013 and Aspergillus felis 0260, suggesting horizontal gene transfer or ancestral conservation within ecological guilds [4] [5].
Table 2: Ecological Distribution of Chevalone E-Producing Fungi
| Host Organism | Habitat | Geographic Location | Strain Example |
|---|---|---|---|
| Marine sponge | Benthic zone | Sakhalin Bay, Okhotsk Sea | Aspergillus versicolor [2] |
| Coral (unidentified) | Coral reef ecosystem | South China Sea | Aspergillus hiratsukae [9] |
| Driftwood | Coastal forests | Baltic Sea | Aspergillus similanensis [1] |
| Mangrove plant | Intertidal zones | Thailand | Aspergillus versicolor KUFA 0013 [5] |
Chevalone E exemplifies the biosynthetic ingenuity of fungal meroterpenoid pathways, which integrate polyketide synthase (PKS) and terpenoid cyclase activities. Its biosynthetic gene cluster spans ≈24 kb and encodes seven core enzymes: a non-reducing polyketide synthase (Cle1), a prenyltransferase (Cle5), a terpene cyclase (Cle7), two P450 monooxygenases (Cle2, Cle4), a geranylgeranyl pyrophosphate synthase (Cle6), and an acetyltransferase (Cle3) [5]. This modular architecture enables three-stage biosynthesis:
The cluster’s regulatory elements respond to epigenetic and environmental cues. Global regulators like LaeA (a velvet-family protein) activate transcription under stress conditions (e.g., nutrient limitation, bacterial co-culture) [3] [6]. This inducibility underscores the ecological responsiveness of Chevalone E production.
Structurally, Chevalone E serves as a "molecular scaffold" for enzymatic diversification. The P450 enzymes Cle2 and Cle4 generate analogues with modified bioactivities, such as compound 7 and 8, which feature a five-membered lactone ring and exhibit synergistic cytotoxicity with doxorubicin in breast cancer cells [1] [5]. Such plasticity highlights how meroterpenoid clusters contribute to chemical diversity within Aspergillus taxa.
Table 3: Enzymatic Components of the Chevalone E Biosynthetic Gene Cluster
| Gene | Protein Function | Catalytic Role | Structural Outcome |
|---|---|---|---|
| cle1 | Non-reducing polyketide synthase | Synthesizes triacetic acid lactone (TAL) | Polyketide backbone formation [5] |
| cle5 | Prenyltransferase | Attaches geranylgeranyl group to TAL | Meroterpenoid coupling [5] |
| cle7 | Terpene cyclase | Catalyzes ring closure | Tetracyclic core assembly [5] |
| cle2 | Cytochrome P450 monooxygenase | Oxidizes C-7 and C-14 positions | Hemiacetal bridge formation [1] |
| cle4 | Cytochrome P450 monooxygenase | Introduces lactone ring at C-12/C-13 | Spirolactone derivatives [5] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6